molecular formula C10H7BrClNO2 B1365083 6-Bromo-5-(2-chloroacetyl)1,3-dihydroindol-2-one

6-Bromo-5-(2-chloroacetyl)1,3-dihydroindol-2-one

Cat. No. B1365083
M. Wt: 288.52 g/mol
InChI Key: LXZYAAIBJHATNU-UHFFFAOYSA-N
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Patent
US07683067B2

Procedure details

Chloroacetyl chloride (0.65 mL, 8.2 mmol) was added to a cooled (0° C.) suspension of 6-bromooxindol (0.825 g, 3.9 mmol) and aluminium chloride (1.82 g, 13.6 mmol) in 1,2-dichloroethane (8 mL). The resulting mixture was stirred at 0° C. for 20 min and at 50° C. for 17 h. The mixture was cooled to room temperature and was then poured on ice. The formed solid was filtered off, washed with water, and dried in vacuo to give 1.10 g (99% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 7.69 (s, 1H), 7.09 (s, 1H), 4.97 (s, 2H), 3.52 (s, 2H).
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Br:6][C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][C:12](=[O:16])[NH:13]2)=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl>[Br:6][C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][C:12](=[O:16])[NH:13]2)=[CH:9][C:8]=1[C:3](=[O:4])[CH2:2][Cl:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0.825 g
Type
reactant
Smiles
BrC1=CC=C2CC(NC2=C1)=O
Name
Quantity
1.82 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 20 min and at 50° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
was then poured on ice
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=C(C=C2CC(NC2=C1)=O)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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